
10-Undecen-1-OL
Overview
Description
10-Undecen-1-ol (CAS 112-43-6) is a monounsaturated primary alcohol with the molecular formula C₁₁H₂₂O and a molecular weight of 170.30 g/mol . It is derived from ricinoleic acid and features a terminal hydroxyl group and a double bond at the 10th carbon position . Key physical properties include:
- Boiling point: 132–133°C at 15 mmHg
- Density: 0.848 g/mL
- Solubility: Miscible with alcohols and ethers; immiscible with water
- Refractive index: 1.4500
This compound is widely used as a comonomer in polymer chemistry to introduce hydroxyl functional groups into polyolefins, enhancing surface properties and mechanical strength . It also serves as a flavoring agent in food products, such as pear syrups, due to its contribution to fruity aromas .
Mechanism of Action
Target of Action
10-Undecen-1-OL, also known as ω-Undecenyl alcohol or Undecylenic alcohol , is a compound with a wide range of potential targets More research is needed to identify these targets and their roles.
Mode of Action
It is known that this compound can be used as a comonomer for the introduction of functional groups , suggesting that it may interact with its targets through covalent bonding or other types of chemical interactions
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its potential as a comonomer for the introduction of functional groups , it is plausible that this compound could influence a variety of biochemical pathways depending on the specific functional groups introduced. More detailed studies are needed to identify these pathways and their downstream effects.
Result of Action
It is known that this compound can be used as a flavoring agent , suggesting that it may have effects at the sensory level.
Biochemical Analysis
Biochemical Properties
10-Undecen-1-OL plays a role in biochemical reactions. It is known to react with tosylated beta-cyclodextrin to prepare beta-cyclodextrin undecenylether . It is also used in the synthesis of 10-Undecenylacrylat by reacting with acryloyl and triethylamine
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
10-Undecen-1-ol, also known as undecylenyl alcohol, is an alkenyl alcohol with the molecular formula CHO and a molecular weight of approximately 170.29 g/mol. This compound has garnered attention in various fields, particularly in biomedical applications, due to its unique properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and relevant research findings.
This compound is characterized by the presence of a hydroxyl group (-OH) attached to an undecene chain. Its structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis and polymerization processes.
Key Properties
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 170.29 g/mol |
Density | 0.848 g/mL |
Solubility in Water | 0.014 g/L (estimated) |
pKa | 16.84 |
Antimicrobial Properties
One of the most significant biological activities of this compound is its antimicrobial effect. Research has demonstrated that this compound exhibits both bactericidal and fungicidal properties. Specifically, it has been studied for its effectiveness against various pathogens, including bacteria and fungi.
The antimicrobial action of this compound is believed to involve several mechanisms:
- Cell Membrane Disruption : The hydrophobic nature of the alkenyl chain allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Metabolic Processes : By disrupting membrane integrity, this compound can interfere with essential metabolic functions within microbial cells.
Therapeutic Applications
Given its antimicrobial properties, this compound has potential applications in various therapeutic formulations:
- Topical Antifungal Agents : Due to its effectiveness against fungal infections, it can be formulated into creams or ointments for treating conditions like athlete's foot or ringworm.
- Wound Healing : Its ability to inhibit microbial growth makes it a candidate for inclusion in wound dressings to prevent infection.
Polymerization Studies
Recent studies have explored the use of this compound in polymer chemistry. For instance, carbonylative polymerization techniques have been employed to synthesize branched polyketoesters from this compound. The resulting materials exhibit high molecular weights and tunable properties suitable for various applications in materials science .
Study on Silver Ion Release
A notable study examined the simultaneous release of silver ions and 10-undecenoic acid from polymeric matrices for biomedical applications. The research highlighted that this compound could enhance the release profile of silver ions, which are known for their antimicrobial effects. This synergy suggests that formulations combining these compounds could provide enhanced antibacterial activity .
Comparative Efficacy Against Pathogens
A comparative study assessed the efficacy of this compound against common pathogens such as Candida albicans and Staphylococcus aureus. Results indicated that concentrations as low as 0.5% could significantly reduce microbial viability within a short exposure time, underscoring its potential as an effective antimicrobial agent .
Scientific Research Applications
Polymer Chemistry
1.1 Copolymerization Reactions
10-Undecen-1-ol is utilized in copolymerization processes, particularly in the synthesis of polyketoesters and polyesters through carbonylative reactions. Research has demonstrated that it can react with carbon monoxide under specific conditions (high pressure and temperature) to produce linear and branched polyesters with high molecular weights (Mn > 10,000 g/mol) .
Table 1: Conditions for Copolymerization of this compound
Reaction Type | Catalyst | Temperature (°C) | Pressure (bar) | Yield |
---|---|---|---|---|
Carbonylative Copolymerization | Dicobalt Octacarbonyl + Pyridine | 100 - 200 | >150 | High |
The mechanism involves dual alkene/CO copolymerization and hydroesterification, allowing for the synthesis of polymers with varying microstructures depending on reaction conditions .
1.2 Moisture-Curable Polyurethanes
In another application, this compound is used as a precursor in the synthesis of moisture-curable polyurethanes. These materials are end-capped with trialkoxysilanes, which enhance their adhesion properties and moisture resistance, making them suitable for one-component adhesives .
Flavoring Agent
This compound is recognized as a flavoring agent in the food industry. Its pleasant odor profile allows it to be incorporated into various food products to enhance flavor. Additionally, it can react with tosylated beta-cyclodextrin to form beta-cyclodextrin undecenylether, which may have applications in food technology .
Synthesis of Derivatives
3.1 Synthesis of 10-Undecenylacrylate
Another significant application of this compound is its use in synthesizing 10-undecenylacrylate through a reaction with acryloyl chloride and triethylamine. This compound can serve as a monomer in the production of functional polymers .
Case Studies and Research Findings
Several studies have highlighted the versatility of this compound:
- Study on Carbonylative Polymerization : Researchers explored the copolymerization of this compound with carbon monoxide, revealing that different catalyst systems could yield various polymer architectures .
- Adhesive Applications : The development of moisture-curable polyurethanes using this compound showcased its potential in creating durable adhesive formulations suitable for various substrates .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 10-Undecen-1-OL, and how can researchers validate their purity and structural integrity?
- Methodological Answer : Begin with standard methods such as hydroboration-oxidation of 1,10-undecadiene or Grignard reagent-based synthesis. Validate purity via gas chromatography (GC) with flame ionization detection (FID) and confirm structural identity using - and -NMR spectroscopy. For novel synthetic pathways, include mass spectrometry (MS) and infrared (IR) spectroscopy to cross-verify functional groups. Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst) in detail, adhering to guidelines for experimental rigor and transparency .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct controlled stability studies using buffered solutions (pH 3–11) and thermal stress tests (e.g., 25°C to 80°C). Monitor degradation products via HPLC or GC-MS at regular intervals. Include kinetic modeling (e.g., Arrhenius plots for thermal degradation) and statistical tools like ANOVA to assess significance of observed changes. Reference existing protocols for handling labile compounds to minimize experimental bias .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can researchers resolve overlapping signals in NMR spectra?
- Methodological Answer : Use high-field NMR (≥400 MHz) with deuterated solvents (e.g., CDCl) and 2D techniques (COSY, HSQC) to resolve overlapping peaks. For quantitative analysis, integrate -NMR signals against an internal standard. Cross-reference spectral data with published databases (e.g., SDBS) and report deviations with error margins to ensure accuracy .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis of this compound, and what analytical challenges arise in chiral resolution?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) and monitor enantiomeric excess (ee) via chiral GC or HPLC with a chiral stationary phase. Address challenges like racemization during workup by optimizing quenching conditions. Validate results using polarimetry and compare with computational models (e.g., DFT calculations for transition-state analysis) .
Q. What strategies are recommended for reconciling contradictory data in existing studies on the reactivity of this compound with electrophilic agents?
- Methodological Answer : Perform systematic replication of prior experiments while controlling variables (e.g., reagent purity, moisture levels). Use design-of-experiment (DoE) frameworks to identify confounding factors. Publish raw datasets and statistical analyses (e.g., confidence intervals, p-values) in supplementary materials to facilitate peer validation. Reference interdisciplinary studies to contextualize discrepancies .
Q. How should researchers design a kinetic study to investigate the catalytic oxidation of this compound, and what pitfalls must be avoided in data interpretation?
- Methodological Answer : Utilize stopped-flow techniques or in-situ FTIR to track reaction progress. Derive rate laws via initial rate methods or integral analysis. Avoid overfitting data by applying Akaike information criterion (AIC) for model selection. Report uncertainties in rate constants and validate assumptions (e.g., steady-state approximation) using sensitivity analysis .
Q. Data Management and Reporting
Q. What metadata standards should researchers adopt when publishing datasets on this compound to ensure reproducibility?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw instrument outputs (e.g., NMR FID files, chromatograms), calibration curves, and metadata on experimental conditions (humidity, equipment calibration dates). Use structured formats (e.g., .csv for kinetic data) and cite repositories like Zenodo or ChemRxiv for long-term archiving .
Q. How can researchers mitigate bias when comparing the antimicrobial activity of this compound derivatives across multiple studies?
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds are selected for comparison based on structural similarity (chain length, unsaturation) or functional group relevance:
Functional Group Reactivity
- This compound: The terminal hydroxyl group enables hydrogen bonding and participation in condensation reactions (e.g., esterification, etherification). This property is exploited in copolymerization with propylene or norbornene to enhance polymer hydrophilicity .
- 10-Undecenoic acid: The carboxylic acid group allows for salt formation and esterification, making it suitable for synthesizing plasticizers or antimicrobial coatings .
- 10-Undecylenic aldehyde : The aldehyde group undergoes nucleophilic additions (e.g., forming Schiff bases), useful in fragrance chemistry but less stable than alcohols under oxidative conditions .
Physical Properties
- Boiling Points: this compound’s boiling point (132–133°C at 15 mmHg) is lower than that of 10-undecenoic acid (higher due to strong intermolecular hydrogen bonding) but higher than 1-dodecene (non-polar, weaker van der Waals interactions) .
- Solubility: this compound’s miscibility with polar solvents (alcohols) contrasts with 1-dodecene’s solubility in non-polar solvents .
Research Findings and Data
Metathesis Reactions
This compound acts as a chain transfer agent (CTA) in olefin metathesis, producing α,ω-dihydroxy-terminated oligomers with minimal by-products. In contrast, non-functionalized olefins (e.g., 1-dodecene) yield less controlled products .
Surface Modification
This compound forms self-assembled monolayers (SAMs) on silicon surfaces via its terminal alkene, leaving hydroxyl groups exposed for further functionalization. This property is absent in saturated alcohols like 1-dodecanol .
Properties
IUPAC Name |
undec-10-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h2,12H,1,3-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEMHYCMBGELGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059419 | |
Record name | 10-Undecen-1-ol | |
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Molecular Weight |
170.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Liquid | |
Record name | 10-Undecen-1-ol | |
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Boiling Point |
132.00 to 133.00 °C. @ 15.00 mm Hg | |
Record name | 10-Undecen-1-ol | |
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Solubility |
44 mg/L @ 20 °C (exp) | |
Record name | 10-Undecen-1-ol | |
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CAS No. |
112-43-6 | |
Record name | 10-Undecen-1-ol | |
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Record name | 10-Undecen-1-ol | |
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Record name | Undec-10-en-1-ol | |
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Record name | 10-UNDECEN-1-OL | |
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Record name | 10-Undecen-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-2 °C | |
Record name | 10-Undecen-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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